molecular formula C13H11N3O5S B4964139 N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide

N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide

Cat. No. B4964139
M. Wt: 321.31 g/mol
InChI Key: ZVENTBPEDSSMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide, commonly known as MNCF, is a synthetic compound that has been widely used in scientific research for its unique properties. MNCF is a thiol-reactive compound that selectively binds to cysteine residues in proteins and peptides, making it a valuable tool for studying protein function and structure.

Mechanism of Action

MNCF binds to cysteine residues in proteins and peptides through a thiol-reactive mechanism. The nitro group on the phenyl ring of MNCF is reduced by cysteine thiol groups, forming a covalent bond between MNCF and the cysteine residue.
Biochemical and Physiological Effects:
MNCF has been shown to have minimal effects on protein function and structure, making it a valuable tool for studying protein interactions and function. MNCF has also been shown to be non-toxic to cells at concentrations used in research studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MNCF in research studies is its selectivity for cysteine residues, allowing for the identification and quantification of cysteine-containing peptides in complex mixtures. However, MNCF has limitations in its use, including the need for specialized equipment and expertise in handling thiol-reactive compounds.

Future Directions

Future research directions for MNCF include the development of new labeling strategies and the use of MNCF in the study of protein-protein interactions and post-translational modifications. MNCF may also have potential applications in drug discovery and development, as it can be used to screen for compounds that selectively bind to cysteine residues in proteins.

Synthesis Methods

MNCF can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, 2-furancarboxylic acid, which is then converted to MNCF through a series of reactions involving nitration, reduction, and coupling with 2-methoxy-4-nitroaniline.

Scientific Research Applications

MNCF has been used in a variety of scientific research applications, including protein labeling, enzyme inhibition studies, and protein-protein interaction studies. MNCF has been shown to selectively label cysteine residues in proteins and peptides, allowing for the identification and quantification of cysteine-containing peptides in complex mixtures.

properties

IUPAC Name

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c1-20-11-7-8(16(18)19)4-5-9(11)14-13(22)15-12(17)10-3-2-6-21-10/h2-7H,1H3,(H2,14,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVENTBPEDSSMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide

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